molecular formula C15H19NO3 B8151965 2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene

2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene

Cat. No.: B8151965
M. Wt: 261.32 g/mol
InChI Key: DINBOQBKIWCWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene is an organic compound characterized by the presence of a cyclohexylmethoxy group, a nitro group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene typically involves the following steps:

    Vinylation: The vinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the nitrobenzene derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The vinyl group can participate in electrophilic addition reactions, forming new carbon-carbon bonds.

    Hydrogenation: The vinyl group can be hydrogenated to form an ethyl group using hydrogen gas and a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens or alkyl halides.

    Hydrogenation: Hydrogen gas, nickel or palladium catalyst.

Major Products

    Reduction of Nitro Group: Formation of 2-(Cyclohexylmethoxy)-1-amino-4-vinylbenzene.

    Electrophilic Addition: Formation of various substituted derivatives depending on the electrophile used.

    Hydrogenation: Formation of 2-(Cyclohexylmethoxy)-1-nitro-4-ethylbenzene.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the vinyl group can participate in covalent bonding with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylmethoxy)-1-nitrobenzene: Lacks the vinyl group, resulting in different reactivity and applications.

    2-(Cyclohexylmethoxy)-4-vinylbenzene:

    1-Nitro-4-vinylbenzene: Lacks the cyclohexylmethoxy group, leading to different physical and chemical characteristics.

Uniqueness

2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene is unique due to the combination of the cyclohexylmethoxy, nitro, and vinyl groups on the benzene ring

Properties

IUPAC Name

2-(cyclohexylmethoxy)-4-ethenyl-1-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-12-8-9-14(16(17)18)15(10-12)19-11-13-6-4-3-5-7-13/h2,8-10,13H,1,3-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINBOQBKIWCWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.